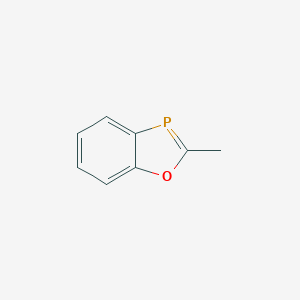

2-Methyl-1,3-benzoxaphosphole

Description

Historical Context and Evolution of Organophosphorus Chemistry

The journey of organophosphorus chemistry began in the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), in the mid-1800s. The field witnessed a significant acceleration in the 20th century, largely driven by the discovery of the potent biological activity of organophosphorus compounds. This led to their extensive development as agricultural pesticides and, regrettably, as chemical warfare agents. The work of scientists like Gerhard Schrader in the 1930s and 1940s was pivotal, leading to the synthesis of numerous organophosphate insecticides and nerve agents. nsf.govnsf.govresearchgate.net This era of intense research laid the fundamental groundwork for the diverse applications of organophosphorus compounds seen today, ranging from pharmaceuticals to materials science.

Classification and Significance of Five-Membered Phosphorus Heterocycles

Organophosphorus compounds are broadly classified based on the oxidation state of phosphorus and the nature of the organic moieties attached to it. A particularly fascinating and widely studied subgroup is the phosphorus-containing heterocycles. These are cyclic compounds where one or more carbon atoms in the ring are replaced by a phosphorus atom.

Five-membered phosphorus heterocycles, such as phospholes, phospholenes, and their benzo-fused derivatives like benzoxaphospholes, represent a significant class of these compounds. The inclusion of a phosphorus atom in a five-membered ring system imparts unique geometric and electronic properties. These heterocycles are of considerable interest in various scientific disciplines. In medicinal chemistry, they serve as scaffolds for the development of new therapeutic agents. In materials science, their distinctive photophysical properties, such as fluorescence, make them promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgresearchgate.net

The reactivity and stability of these five-membered rings are influenced by the nature of the other atoms in the ring and the substituents attached to them. The presence of heteroatoms like oxygen or nitrogen, in addition to phosphorus, further diversifies the chemical space and potential applications of these heterocycles.

Unique Position of 2-Methyl-1,3-benzoxaphosphole and its Derivatives within the Benzoxaphosphole Class

The benzoxaphosphole framework consists of a benzene (B151609) ring fused to an oxaphosphole ring. The position and nature of the substituents on this framework play a crucial role in determining the compound's properties. The focus of this article, This compound , is characterized by a methyl group at the 2-position of the 1,3-benzoxaphosphole core.

The seemingly simple methyl substituent has a profound impact on the electronic and photophysical properties of the molecule. Research comparing a 2-methyl-substituted 1,3-benzazaphosphole (a closely related analogue) with a 2-thiophene-substituted counterpart revealed that the methyl group leads to significantly weaker fluorescence. rsc.org This suggests that the methyl group is less effective at extending the π-conjugated system of the molecule compared to more electronically active substituents like aryl groups.

While 2-aryl-1,3-benzoxaphospholes have been more extensively studied for their potential in creating highly fluorescent materials, the 2-methyl derivative serves as a crucial reference point. nsf.govresearchgate.netresearchgate.net It provides a baseline for understanding the fundamental structure-property relationships within the benzoxaphosphole class. Its study allows for a more nuanced appreciation of how different substituents at the 2-position can be used to tune the optical and electronic characteristics of these fascinating heterocycles.

The synthesis of related benzoxaphosphole 1-oxides has been achieved through multi-component coupling reactions, highlighting a potential route for the derivatization of the this compound core. researchgate.netnih.govacs.org The reactivity of the phosphorus center and the potential for further functionalization make this compound and its derivatives intriguing targets for synthetic chemists.

Below is a data table summarizing some of the key properties of this compound and a related compound for comparison.

| Property | This compound | 2-Phenyl-1,3-benzoxaphosphole |

| Molecular Formula | C₈H₇OP | C₁₃H₉OP |

| Molecular Weight | 150.11 g/mol | 212.19 g/mol |

| General Class | Organophosphorus Heterocycle | Organophosphorus Heterocycle |

| Sub-Class | Benzoxaphosphole | Benzoxaphosphole |

| Key Structural Feature | Methyl group at position 2 | Phenyl group at position 2 |

| Reported Properties | Weaker fluorescence compared to aryl-substituted analogues | Strong fluorescence, potential for OLED applications |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89217-91-4 |

|---|---|

Molecular Formula |

C8H7OP |

Molecular Weight |

150.11 g/mol |

IUPAC Name |

2-methyl-1,3-benzoxaphosphole |

InChI |

InChI=1S/C8H7OP/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 |

InChI Key |

JATKYNFBKAVWAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=PC2=CC=CC=C2O1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1,3 Benzoxaphosphole Derivatives

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For derivatives of 2-methyl-1,3-benzoxaphosphole, this technique has been instrumental in elucidating precise molecular geometries and the subtle interplay of intermolecular forces that govern their crystal packing.

Precise Determination of Molecular Geometry and Conformation

X-ray diffraction studies on various 2-aryl-1,3-benzoxaphosphole derivatives have provided detailed information on bond lengths and angles. nsf.gov For instance, in a 2-aryl derivative, the P=C bond length was determined to be 1.728(3) Å, and the endocyclic C(1)−P(1)−C(8) bond angle was found to be 88.2(1)°. nsf.gov The O(1)−C(1) and O(1)−C(9) bond lengths were measured at 1.386(3) Å and 1.368(3) Å, respectively, with a C(9)−O(1)−C(1) bond angle of 111.4(2)°. nsf.gov These precise measurements are crucial for understanding the bonding within the heterocyclic ring.

In another example, the P=C bond length in a bisbenzoxaphosphole was found to be 1.712(2) Å, which is consistent with related structures. rsc.org The planarity of the benzoxaphosphole units and the torsion angles between different parts of the molecule are also key conformational features revealed by X-ray diffraction. For example, in one derivative, the two benzoxaphosphole units were found to be coplanar, while a central phenyl ring was canted at an angle of 18.8°. rsc.org

| Parameter | Value |

|---|---|

| P(1)−C(1) Bond Length (Å) | 1.728(3) |

| P(1)−C(8) Bond Length (Å) | 1.785(3) |

| O(1)−C(1) Bond Length (Å) | 1.386(3) |

| O(1)−C(9) Bond Length (Å) | 1.368(3) |

| C(1)−P(1)−C(8) Bond Angle (°) | 88.2(1) |

| C(9)−O(1)−C(1) Bond Angle (°) | 111.4(2) |

Analysis of Intermolecular Interactions, including π-Stacking

The solid-state packing of this compound derivatives is significantly influenced by non-covalent interactions. mdpi.com Crystal structure analyses have revealed the presence of extensive π-stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net These interactions play a crucial role in the supramolecular assembly and can influence the material's properties. In some derivatives, the benzoxaphosphole units are held in close proximity due to these π-stacking forces. researchgate.net The distance between the centroids of stacked aromatic rings is a key parameter in quantifying these interactions, with a typical π-π stacking distance being around 3.6640 (11) Å. nih.gov

In addition to π-stacking, other intermolecular forces such as C—H···O and C—H···N hydrogen bonds, as well as C—O···π interactions, contribute to the stability of the crystal lattice. nih.govresearchgate.net The specific arrangement of molecules, whether in a sandwiched or staggered fashion, is dictated by the balance of these attractive and repulsive electrostatic forces. encyclopedia.pub

Solution-State Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, a combination of ³¹P, ¹H, and ¹³C NMR provides a detailed picture of the molecular framework and the electronic environment of the constituent atoms. researchgate.netacs.org

Phosphorus-31 NMR Chemical Shift Interpretations and Oxidation State Effects

Phosphorus-31 (³¹P) NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin of ½ of the ³¹P nucleus. wikipedia.org The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, including its coordination number and oxidation state. slideshare.net The chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.org

The oxidation of phosphine (B1218219) ligands to phosphine oxides results in a significant downfield shift in the ³¹P NMR spectrum. magritek.com For instance, the oxidation of tricyclohexylphosphine (B42057) can be monitored by observing the disappearance of its signal at 9.95 ppm and the appearance of the corresponding oxide signal at a downfield position. magritek.com This sensitivity to oxidation state is a valuable tool for studying the reactivity of this compound derivatives. nih.gov The chemical shift range for phosphorus compounds is broad, which allows for clear differentiation between various phosphorus environments. mdpi.com

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Phosphonium (B103445) salts (e.g., Ph₄P⁺) | 20–60 | windows.net |

| Tricoordinate Phosphorus (e.g., R₂ClP) | 81.5–145 | windows.net |

| Phosphine Oxides | Generally downfield from corresponding phosphines | magritek.com |

| Thorium-Phosphorus Compounds | -140.6 to 553.5 | nih.gov |

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Delineation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary structural information. ¹H NMR spectra reveal the number of distinct proton environments and their connectivity through spin-spin coupling. libretexts.org For example, in a substituted benzoxazole (B165842), the aromatic protons typically appear as a complex multiplet in the downfield region, while the methyl protons give a singlet further upfield. chemicalbook.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. For instance, sp³-hybridized carbons generally resonate in the range of 0-90 ppm, while sp²-hybridized carbons, including those in aromatic rings, appear between 110-150 ppm. bhu.ac.inlibretexts.org Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 ppm). libretexts.org The combination of ¹H and ¹³C NMR data allows for a complete assignment of the proton and carbon signals, providing a detailed map of the molecule's structure. nih.govresearchgate.net

| Nature of Carbon Atom | δ (ppm) |

|---|---|

| Aliphatic | 10-40 |

| C–O, C–X | 50-70 |

| Alkyne | 70-80 |

| Alkenes, Aromatics | 110-150 |

| RCOOH, RCOOR | 170-180 |

| RCHO | 190-200 |

| RCOR' | 205-220 |

Ancillary Spectroscopic Techniques for Structural Confirmation (e.g., Mass Spectrometry, Infrared Spectroscopy)

Mass spectrometry and infrared spectroscopy serve as valuable complementary techniques for the structural characterization of this compound derivatives.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. rsc.org Characteristic IR absorption bands can confirm the presence of specific groups. For example, the C-H stretching vibrations of aromatic rings typically appear just above 3000 cm⁻¹, while those of aliphatic groups are found just below this value. masterorganicchemistry.com The C=O stretching frequency in carbonyl-containing derivatives is a strong and sharp band usually appearing in the region of 1630-1800 cm⁻¹. masterorganicchemistry.comlibretexts.org The presence of a P=O bond would also give rise to a characteristic absorption band.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Variable |

| Alkane C-H Stretch | 3000-2850 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Variable |

| C=O Stretch | 1760-1690 | Strong |

| C-O Stretch | 1320-1210 | Strong |

Theoretical and Computational Chemistry of Benzoxaphosphole Systems

Electronic Structure Elucidation via Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Quantum chemical methods, most notably Density Functional Theory (DFT), have proven to be invaluable tools for understanding the electronic structure of benzoxaphosphole derivatives. wikipedia.orgscispace.comfrontiersin.org DFT allows for the detailed examination of electron distribution and energy levels within the molecule, which are critical for predicting its chemical behavior and physical properties. scispace.com These computational approaches enable the study of ground state and excited state properties, offering a molecular-level understanding of these complex systems. wikipedia.org

A key aspect of electronic structure analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their spatial distribution are fundamental to understanding a molecule's reactivity and its photophysical properties. irjweb.commdpi.com

In benzoxaphosphole systems, the HOMO is often characterized by significant contributions from the P=C bond, indicating that this is a region of high electron density and a likely site for electrophilic attack. nsf.gov Conversely, the LUMO also shows a significant contribution from the P=C π* antibonding orbital. nsf.gov This low-lying LUMO suggests that benzoxaphospholes are susceptible to nucleophilic addition at the P=C bond. nsf.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A smaller gap generally implies higher reactivity and is often associated with enhanced photophysical properties. mdpi.com For instance, in a series of 2-aryl-1,3-benzothiaphospholes, which are structurally related to benzoxaphospholes, a reduced HOMO-LUMO energy gap was linked to poor π overlap involving the phosphorus atom and increased polarity at the phosphorus center. researchgate.net

Computational studies on various benzoxaphosphole derivatives have provided specific values for HOMO and LUMO energies, which are crucial for predicting their behavior in various applications. The table below presents representative calculated HOMO-LUMO data for a model benzoxaphosphole system.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Phenyl-1,3-benzoxaphosphole | -5.89 | -1.21 | 4.68 |

| 2-(p-Tolyl)-1,3-benzoxaphosphole | -5.75 | -1.15 | 4.60 |

| 2-(p-Methoxyphenyl)-1,3-benzoxaphosphole | -5.62 | -1.10 | 4.52 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar systems. Actual values can vary depending on the specific computational method and basis set used.

The nature of chemical bonding and the degree of aromaticity within the benzoxaphosphole ring system are crucial for its stability and reactivity. unirioja.es Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromatic character of the heterocyclic ring. unirioja.esnih.gov

Studies on related phosphole compounds suggest that the bonding situation is complex and can be influenced by substituents and the planarity of the ring system. researchgate.net In some 1,3-oxaphospholes, enhanced aromaticity is suggested by the observed P=C bond length, which is intermediate between a typical single and double bond. researchgate.net This indicates a degree of electron delocalization within the ring.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the mechanisms and energy profiles of reactions involving benzoxaphospholes. acs.org These studies can elucidate the step-by-step pathway of a reaction, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experiments alone.

For example, computational studies have been used to explore the reactivity of benzoxaphospholes in catalytic reactions, such as the Suzuki-Miyaura cross-coupling. nsf.govacs.org These investigations have revealed that the phosphorus atom in the benzoxaphosphole ring can interact with the metal catalyst, forming complexes that can influence the course of the reaction. nsf.gov In some cases, the formation of stable dimeric complexes has been computationally predicted and shown to be a factor in the observed reactivity. acs.org

Furthermore, theoretical calculations have been employed to understand addition reactions across the P=C bond. nsf.gov For instance, the addition of cesium hydroxide (B78521) to a tungsten-coordinated benzoxaphosphole was rationalized by computational studies which showed that the low-lying LUMO, largely unaffected by the metal coordination, facilitates the nucleophilic attack of the hydroxide ion. nsf.gov

Theoretical Approaches to Dissociation Properties and Molecular Stability

The stability of the benzoxaphosphole ring and the strength of its constituent bonds are critical for its practical applications. Theoretical methods can be used to calculate bond dissociation energies (BDEs), providing a quantitative measure of bond strength. researchgate.net

For instance, the stability of benzoxaphosphole derivatives can be influenced by the substituents on the ring. researchgate.net Computational studies can predict how different functional groups affect the electronic structure and, consequently, the stability of the molecule. In some cases, sterically demanding substituents have been shown to increase the air stability of benzoxaphosphole derivatives compared to their less bulky counterparts. researchgate.net

Theoretical calculations can also shed light on the fragmentation pathways of these molecules upon dissociation. Understanding which bonds are most likely to break under certain conditions is crucial for predicting the degradation mechanisms of materials based on benzoxaphospholes.

Computational Prediction and Rationalization of Photophysical Behavior

Benzoxaphosphole derivatives have emerged as a promising class of fluorescent materials. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding their photophysical properties, such as absorption and emission wavelengths, and fluorescence quantum yields. researchgate.netbham.ac.uk

These calculations can explain how the electronic structure of a benzoxaphosphole derivative governs its interaction with light. researchgate.net For example, computational analyses have shown that extending the π-conjugation in these systems can lead to higher fluorescence efficiency. researchgate.net Maintaining molecular planarity in both the ground and excited states is also highlighted as a crucial factor for bright emission. researchgate.net

The effect of substituents on the photophysical properties can be systematically studied using computational models. For instance, the introduction of different aryl groups at the 2-position of the benzoxaphosphole ring can tune the emission color and efficiency. researchgate.net TD-DFT calculations can predict these changes, guiding the rational design of new fluorophores with desired optical properties. researchgate.net

The table below summarizes key photophysical data for a selection of 2-aryl-1,3-benzoxaphosphole derivatives, illustrating the tunability of their properties.

| Compound (2-Aryl Group) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| Phenyl | 350 | 420 | 0.18 |

| p-Tolyl | 355 | 425 | 0.25 |

| p-Methoxyphenyl | 365 | 435 | 0.40 |

Note: The values in this table are representative and compiled from various sources on similar benzoxaphosphole systems. Actual experimental values may vary.

Furthermore, computational studies can provide insights into the non-radiative decay pathways that compete with fluorescence. Understanding these processes is essential for designing molecules with high quantum yields. For example, coordination of a [W(CO)5] group to the phosphorus atom of a benzoxaphosphole has been shown to significantly diminish its fluorescence, a phenomenon that can be rationalized through computational analysis of the resulting electronic structure. researchgate.net

Reactivity and Chemical Transformations of Benzoxaphosphole Moieties

Reactions at the Phosphorus Center

The phosphorus atom in 2-methyl-1,3-benzoxaphosphole is a primary site for chemical reactions, owing to its lone pair of electrons and the polar nature of the P=C bond.

Oxidation and Alkylation Processes

The phosphorus center in benzoxaphospholes can be readily oxidized. researchgate.net For instance, the easy oxidation to P(V) compounds is a notable feature of their reactivity. researchgate.net This transformation is often reversible and can be used to protect the phosphorus atom during other synthetic steps. researchgate.net

Alkylation of the phosphorus atom can also be achieved, leading to the formation of phosphonium (B103445) salts. These reactions modify the electronic properties of the benzoxaphosphole ring system. rsc.org

Cycloaddition Reactions and Their Mechanistic Scope

This compound and its derivatives readily participate in cycloaddition reactions, which are a cornerstone of their synthetic utility. These reactions can occur in various modes, including [2+4], [4+2], [3+2], and [1+4] cycloadditions. d-nb.inforesearchgate.net

[2+4] Cycloadditions: 1,3-Benzoxaphospholes can act as dienophiles in Diels-Alder reactions. For example, they react with dienes like 2,3-dimethyl-1,3-butadiene. d-nb.info They also undergo [2+4] cycloaddition with o-quinones, such as tetrachloro-o-benzoquinone (TCBQ), at the P=C bond. d-nb.info

[4+2] Cycloadditions: The benzoxaphosphole system can also function as a diene. Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes proceed through a multistep mechanism, offering an alternative to the concerted Diels-Alder process. williams.edu

[3+2] Cycloadditions: A notable three-component reaction involves phosphines, arynes, and activated ketones to synthesize functionalized benzoxaphospholes. bohrium.com The proposed mechanism involves the formation of a 1,3-zwitterionic intermediate from the phosphine (B1218219) and aryne, which is then intercepted by the ketone in a formal [3+2] cycloaddition. bohrium.com This method is also applicable to the synthesis of spirobenzoxaphospholes using cyclic ketones like N-substituted isatins. bohrium.com

[1+4] Oxidative Additions: In some cases, after an initial [2+4] cycloaddition, a second molecule of the reactant, such as TCBQ, can react further in a [1+4]-oxidative addition to yield five-coordinate λ5P compounds. d-nb.info

The mechanistic scope of these cycloadditions is broad. While some, like the Diels-Alder reaction, are concerted, many metal-catalyzed and multicomponent reactions proceed through stepwise mechanisms involving intermediates. williams.edubohrium.comlibretexts.org The reactivity and regioselectivity of these reactions are influenced by electronic and steric factors of the substituents on both the benzoxaphosphole and the reacting partner. libretexts.org

Functionalization of the Benzene (B151609) Annelated Ring System

Beyond the reactivity at the phosphorus center, the fused benzene ring of the benzoxaphosphole moiety can be functionalized, allowing for the introduction of various substituents and the extension of the π-conjugated system.

Carbon-Carbon Bond Forming Reactions via Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been explored for the functionalization of benzoxaphospholes. However, studies have shown that 2-aryl-1,3-benzoxaphospholes can be "unwilling participants" in typical palladium-catalyzed Suzuki-Miyaura coupling reactions. nsf.govacs.org The phosphorus atom's tendency to coordinate with the palladium catalyst can complicate the reaction and lead to the formation of undesired metal complexes. nsf.gov

Despite these challenges, functionalization is possible under certain conditions. For instance, protection of the phosphorus lone pair by coordination with a tungsten pentacarbonyl [W(CO)5] group has been investigated to facilitate the coupling reaction. nsf.gov However, even with this protection, the desired C-C coupling can be elusive, with side reactions such as the addition of base across the P=C bond being observed. nsf.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Observations |

| 2-(BrC6H4)-1,3-benzoxaphosphole | p-tolylboronic acid | Pd catalyst | No desired coupling product | Formation of labile metal complexes. nsf.gov |

| [(CO)5W{2-(p-BrC6H4)-BOP}] | p-tolylboronic acid | Pd catalyst, CsOH | Addition of CsOH across P=C bond | No C-C coupling observed. nsf.gov |

Stereochemical Aspects of Benzoxaphosphole Reactivity

The stereochemistry of reactions involving benzoxaphospholes is an important consideration, particularly in cycloaddition reactions and when chiral centers are present in the molecule. The Diels-Alder reaction, for example, is known for its high stereospecificity. libretexts.org The conformation of the diene (s-cis) is crucial for the reaction to proceed and form a stable cyclic product. libretexts.org In the context of benzoxaphospholes, the approach of the dienophile to the P=C bond can lead to different stereoisomers.

Theoretical studies have been employed to understand the stereochemical outcomes of reactions involving related benzoxazole (B165842) systems, which can provide insights into the behavior of benzoxaphospholes. nih.gov The formation of a single isomer in certain reactions can be attributed to the high stability of one diastereomer, often due to intramolecular interactions like hydrogen bonding. nih.gov

Comparative Reactivity Studies with Analogous Organophosphorus Heterocycles (e.g., Benzazaphospholes, Phospholes)

The reactivity of this compound is often compared to that of its structural analogs, such as benzazaphospholes (containing a nitrogen atom instead of oxygen) and phospholes (a five-membered ring with one phosphorus atom).

Benzazaphospholes vs. Benzoxaphospholes:

Cycloaddition Reactions: Both 1,3-benzoxaphospholes and 1,3-benzazaphospholes undergo cycloaddition reactions. For example, both react with tetrachloro-o-benzoquinone (TCBQ). d-nb.info However, the reaction pathways can differ. While 1,3-benzoxaphospholes primarily undergo a [2+4] cycloaddition, 1,2-dimethyl-1,3-benzazaphosphole reacts with two molecules of TCBQ to form a zwitterionic bis-addition product with a hexacoordinate phosphorus atom. d-nb.info

Electronic Properties: The nitrogen atom in benzazaphospholes can significantly influence the electronic properties and reactivity compared to the oxygen atom in benzoxaphospholes. researchgate.net For instance, 2-R-1H-1,3-benzazaphospholes (R-BAPs) have been shown to exhibit significant photoluminescence, a property also observed in 2-R-1,3-benzoxaphospholes (R-BOPs). rsc.orgresearchgate.net The nature of the R-substituent plays a crucial role in the luminescent properties of both classes of compounds. rsc.orgresearchgate.net

Phospholes vs. Benzoxaphospholes:

Aromaticity and Reactivity: Phospholes have reduced aromaticity compared to their carbon analogs, which influences their reactivity. rsc.org The lone pair on the phosphorus atom in phospholes allows for chemical modifications through oxidation, alkylation, or coordination to metals, which in turn tunes the electronic properties of the π-system. rsc.org

Cycloaddition Reactions: Phospholes also participate in cycloaddition reactions. The dienophilic reactivity of heterophospholes is a subject of interest, with theoretical studies helping to predict their reactivity in such reactions. researchgate.net

These comparative studies highlight both the similarities and distinct differences in the chemical behavior of these related organophosphorus heterocycles, providing a broader understanding of their structure-reactivity relationships.

Coordination Chemistry and Catalytic Applications of 2 Methyl 1,3 Benzoxaphosphole Derived Ligands

Design and Synthesis of 2-Methyl-1,3-benzoxaphosphole-Based Ligands

The design and synthesis of ligands derived from the this compound scaffold have been driven by their potential applications in coordination chemistry and catalysis. These heterocycles belong to a class of σ²-P compounds characterized by a P=C double bond, which imparts unique electronic properties. The synthetic strategies often involve multi-step sequences to construct the core benzoxaphosphole ring and to introduce functional groups that allow for the creation of diverse ligand architectures. These ligands are noted for their high π-density at the phosphorus atom, making them intriguing candidates for coordination to transition metals. researchgate.net

Development of Monodentate and Polydentate Ligand Architectures

The development of ligands based on the this compound framework has encompassed both simple monodentate structures and more complex polydentate systems designed for specific coordination geometries and catalytic applications.

Monodentate Ligands: Monodentate benzoxaphospholes, such as 2-aryl-1,3-benzoxaphospholes, are typically synthesized to act as σ-donor ligands through their phosphorus atom. nsf.govresearchgate.net These compounds are valuable for studying fundamental coordination principles and have been explored as components in catalytic systems. nsf.gov While many studies focus on 2-aryl derivatives due to their enhanced stability and tunable electronic properties, the underlying principles apply to the 2-methyl analogue. researchgate.netresearchgate.net The synthesis of these ligands allows for systematic modifications of the substituents on the benzoxaphosphole core, enabling the fine-tuning of their steric and electronic properties. researchgate.net

Polydentate Ligands: The incorporation of the benzoxaphosphole motif into larger, polydentate structures has been a key strategy for creating advanced ligands. This can be achieved by introducing additional donor atoms to the benzoxaphosphole backbone or by linking multiple benzoxaphosphole units. For instance, P-chiral dihydrobenzoxaphosphole-oxazoline ligands have been synthesized, which act as bidentate P,N-ligands. pageplace.de These architectures are particularly important for applications in asymmetric catalysis, where a well-defined chiral pocket around the metal center is crucial for achieving high enantioselectivity. pageplace.denih.gov The design of such ligands often involves creating rigid backbones to minimize conformational flexibility, which is beneficial for effective stereochemical control. nih.gov Research has also explored the synthesis of bis-benzoxaphosphole ligands, where two units are linked together, creating bidentate phosphine (B1218219) ligands for enantioselective catalysis. vulcanchem.com

Formation and Characterization of Transition Metal Complexes

Ligands derived from this compound readily coordinate to a variety of transition metals, forming complexes that have been characterized by spectroscopic methods and single-crystal X-ray diffraction. The phosphorus atom's lone pair and the P=C π-system can both participate in bonding, leading to diverse coordination modes. nsf.gov The electronic nature of these ligands, particularly their π-accepting ability combined with σ-donation, influences the properties and reactivity of the resulting metal complexes. researchgate.net

Synthesis and Structural Aspects of Representative Complexes (e.g., Palladium, Platinum, Copper, Rhodium, Tungsten, Cobalt)

Palladium and Platinum: Palladium and platinum complexes of 2-aryl-1,3-benzoxaphospholes (Ar-BOPs) have been synthesized and structurally characterized. In one study, the reaction of a 2-phenyl-1,3-benzoxaphosphole (Ph-BOP) with [M(tBu₃P)₂] (where M = Pd, Pt) yielded isomorphous dinuclear complexes, [(tBu₃P)(Ph-BOP)M]₂. nsf.gov X-ray diffraction analysis of these complexes revealed an unusual bridging μ₂-P-BOP bonding mode, where the phosphorus atom of each benzoxaphosphole ligand bridges two metal centers. This results in a planar M₂P₂ core. The Pt-P distances in the platinum complex were determined to be 2.341(3) Å and 2.313(2) Å. nsf.gov The P=C bond length of 1.72(1) Å was slightly shorter than in related compounds, suggesting a μ₂-2e bonding character. nsf.gov These square-planar d⁸ platinum(II) complexes often exhibit slightly distorted geometries. rsc.org

Copper: Copper complexes utilizing phosphine ligands are central to many catalytic transformations. nih.govd-nb.info While specific studies on this compound with copper are not extensively detailed in the provided results, related benzazaphosphole ligands react with copper(I) halides to form sparingly soluble cluster complexes. researchgate.net The general utility of diamine ligands in promoting copper-catalyzed reactions under mild conditions highlights the importance of the ligand sphere in modulating reactivity. nih.gov

Rhodium: Rhodium complexes are paramount in the field of asymmetric hydrogenation, often employing chiral phosphine ligands. nih.govresearchgate.netmdpi.com P-chiral ligands based on a 2,3-dihydrobenzo[d] nih.govCurrent time information in Bangalore, IN.oxaphosphole motif have been developed for rhodium-catalyzed asymmetric transformations. nih.gov The design of these ligands, which are air-stable solids, allows for high tunability of their electronic and steric properties, leading to excellent enantioselectivities in reactions. nih.gov For instance, rhodium complexes of chiral bisphosphorus ligands have demonstrated unprecedented turnover numbers in various asymmetric hydrogenations. nih.gov

Tungsten: Tungsten pentacarbonyl complexes of 2-aryl-1,3-benzoxaphospholes, [W(CO)₅(2-Ar-BOP)], have been synthesized by reacting the corresponding ligand with [W(CO)₅(NCMe)]. researchgate.netresearchgate.net These complexes are crystalline solids and have been fully characterized by NMR spectroscopy and single-crystal X-ray diffraction. researchgate.net In these adducts, the benzoxaphosphole acts as a classic P-donor ligand. Structural analysis of a tungsten complex where a CsOH molecule added across the P=C bond showed a P-O bond distance of 1.537(3) Å, which is in the range of P-O coordinated bonds. nsf.gov The P=C bond distances in a series of [W(CO)₅] adducts of 2-(p-XC₆H₄)-BOP were found to be in a narrow range from 1.706(3) to 1.710(6) Å. nsf.gov

Cobalt: Cobalt complexes often feature octahedral or square planar geometries, with stability greatly influenced by the coordinating ligands. nih.govnih.govmdpi.com While many studied cobalt complexes utilize N,O or N,S donor ligands, the principles of coordination chemistry are broadly applicable. nih.govnih.gov For instance, the geometry of cobalt(II) complexes can exist in equilibrium between tetrahedral and planar forms, a factor that influences their magnetic and spectroscopic properties. mdpi.com The synthesis of a cobalt(II) complex with a hexadentate ligand resulted in a structure with Co-O and Co-N bond lengths of 2.003(3) Å and 2.139(3)/2.234(3) Å, respectively. nih.gov

Table 1: Selected Bond Lengths and Angles for a Representative Platinum-Benzoxaphosphole Complex Data for [(tBu₃P)(Ph-BOP)Pt]₂ nsf.gov

View Data

| Parameter | Value |

| Pt-P distance 1 | 2.341(3) Å |

| Pt-P distance 2 | 2.313(2) Å |

| P=C bond distance | 1.72(1) Å |

| C(1)-P(1)-C(8) angle | 88.2(1)° |

| C(9)-O(1)-C(1) angle | 111.4(2)° |

Influence of Ligand Structure on Coordination Geometry and Electronic Properties

The structure of the benzoxaphosphole ligand profoundly influences the coordination geometry and electronic properties of its metal complexes. Steric and electronic factors dictated by substituents on the ligand can alter the molecular architecture of the resulting complexes. rsc.org For instance, benzannulation of related tris(2-mercaptoimidazolyl)hydroborato ligands was shown to cause a shift from a monomeric to a dimeric structure in a cadmium complex, demonstrating that subtle ligand modifications can have a notable impact on coordination chemistry. nih.gov

Computational studies on 2-aryl-1,3-benzoxaphospholes reveal important electronic features. The highest occupied molecular orbital (HOMO) has significant phosphorus P=C π character, while the lowest unoccupied molecular orbital (LUMO) is a P=C π* type orbital. nsf.gov This low-lying LUMO indicates that the P=C bond is susceptible to nucleophilic attack. nsf.gov The phosphorus atom is generally the most reactive center. nsf.gov Coordination to a metal fragment like [W(CO)₅] significantly diminishes the natural fluorescence of the benzoxaphosphole ligand, indicating a strong electronic interaction between the ligand and the metal center. researchgate.net The ligand's structure also dictates the electronic spectra of the complexes, which arise from d-d transitions and are sensitive to the coordination geometry and ligand field strength. fiveable.me

Applications in Homogeneous Catalysis

The unique electronic and steric properties of this compound-derived ligands make them highly promising for applications in homogeneous catalysis. The ability to tune these properties through synthetic modification allows for the optimization of catalyst performance in various reactions. researchgate.netnih.gov

Asymmetric Catalysis Utilizing Chiral Benzoxaphosphole Ligands

A significant application of benzoxaphosphole-derived ligands is in the field of asymmetric catalysis, where the goal is the synthesis of enantiopure compounds. sigmaaldrich.com The development of P-chiral ligands based on a 2,3-dihydrobenzo[d] nih.govCurrent time information in Bangalore, IN.oxaphosphole framework has been particularly successful. nih.gov These ligands combine a rigid, well-defined stereogenic center at the phosphorus atom with the electronic characteristics of the benzoxaphosphole system. nih.govnih.gov

These chiral ligands have proven to be versatile and powerful in a number of transition-metal-catalyzed asymmetric transformations. nih.gov Their unique structural features, including conformational rigidity and the ability to be finely tuned, make them exceptional for creating highly effective catalysts. nih.gov For example, chiral bisphosphorus ligands such as MeO-BIBOP and WingPhos, which share structural motifs with chiral benzoxaphospholes, have demonstrated excellent enantioselectivities and unprecedented turnover numbers (TONs) in various asymmetric hydrogenations, providing efficient routes to valuable chiral molecules like amines, alcohols, and amino acids. nih.gov The success of these ligands has enabled the concise and efficient synthesis of several chiral natural products and therapeutic agents. nih.gov

Table 2: Examples of Asymmetric Catalytic Transformations Using Chiral Phosphorus Ligands Based on transformations achieved with structurally related P-chiral and biaryl monophosphorus ligands. nih.gov

View Data

| Catalytic Reaction | Ligand Class | Key Features |

| Asymmetric Hydrogenation | Chiral Bisphosphorus Ligands | Excellent enantioselectivities and high turnover numbers (TONs). |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Biaryl Monophosphorus Ligands | Efficient synthesis of chiral biaryls. |

| Asymmetric Dearomative Cyclization | Chiral Biaryl Monophosphorus Ligands | Access to synthetically challenging chiral structures. |

| Asymmetric Hydroboration/Diboration | Chiral Biaryl Monophosphorus Ligands | Formation of chiral tertiary boronic esters. |

| Asymmetric Heck Reaction | Chiral Biaryl Monophosphorus Ligands | Creation of chiral all-carbon quaternary stereocenters. |

Emerging Research Avenues and Future Outlook for Benzoxaphosphole Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The development of efficient and versatile synthetic routes is crucial for unlocking the full potential of benzoxaphospholes. Traditional methods are being supplemented and, in some cases, replaced by innovative strategies that offer improved yields, greater functional group tolerance, and access to a wider array of derivatives.

Recent advancements include multi-component reactions, which allow for the construction of the benzoxaphosphole core in a single step from readily available starting materials. nih.govresearchgate.net For instance, a one-pot, three-component reaction of 2-hydroxybenzaldehydes, amines, and diphenyl phosphite (B83602) has been developed for the synthesis of 3-amino-substituted benzofused 2-phospha-γ-lactones. nih.gov Another notable approach involves the use of arynes, phosphites, and aldehydes or ketones in a transition-metal-free three-component coupling to produce benzoxaphosphole 1-oxides. researchgate.net

Palladium-catalyzed C-H activation and C-O bond formation is another powerful tool for the synthesis of benzoxaphosphole 1- and 2-oxides from phosphonic and phosphinic acids without the need for pre-functionalization. acs.org Furthermore, electrochemical methods are being explored as a green and efficient alternative for the synthesis of organophosphorus compounds, offering precise control over reaction conditions and avoiding the use of harsh reagents. beilstein-journals.org

These novel methodologies not only enhance the accessibility of known benzoxaphospholes but also open the door to the creation of new derivatives with tailored properties.

Table 1: Comparison of Selected Synthetic Methodologies for Benzoxaphosphole Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Multi-component Reactions | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, and operational simplicity. | nih.govresearchgate.net |

| Pd-Catalyzed C-H Activation/C-O Cyclization | Direct formation of C-O bonds without pre-functionalization. | High regioselectivity and good to excellent yields. | acs.org |

| Electrochemical Synthesis | Use of electricity to drive oxidation and reduction processes. | Green, energy-efficient, and avoids harsh chemical reagents. | beilstein-journals.org |

Advancements in Computational Chemistry for Predictive Design and Reaction Engineering

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool in the study of benzoxaphospholes. These methods provide deep insights into the electronic structure, bonding, and reactivity of these molecules, which is crucial for the predictive design of new compounds and for understanding reaction mechanisms.

For example, computational studies have been used to explore the structure and relative energies of benzoxaphosphole complexes with transition metals, revealing unusual bonding modes. nsf.govacs.org This information is vital for the development of new catalysts and for understanding unexpected reactivity, such as the failure of 2-aryl-1,3-benzoxaphospholes to undergo Suzuki-Miyaura cross-coupling reactions under typical conditions. nsf.govacs.org

Computational analysis has also been instrumental in explaining the photophysical properties of benzoxaphospholes, such as their fluorescence. researchgate.net By calculating parameters like HOMO-LUMO gaps and exploring excited state geometries, researchers can predict how modifications to the molecular structure will affect the emission properties. researchgate.netnsf.gov This predictive power accelerates the design of new luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.netrsc.org

Development of Unconventional Catalytic Applications Beyond Current Paradigms

While the use of phosphine-based ligands in catalysis is well-established, benzoxaphosphole derivatives are emerging as a unique class of ligands with distinct steric and electronic properties. Their rigid structure and the tunable electronic nature of the phosphorus atom offer opportunities for the development of novel catalytic systems.

Chiral benzoxaphosphole ligands have shown promise in asymmetric catalysis, achieving high yields and enantioselectivity in various reactions. vulcanchem.com The steric bulk and electronic properties of these ligands can be fine-tuned by modifying the substituents on the benzoxaphosphole core, allowing for the optimization of catalyst performance for specific transformations. lookchem.comsmolecule.com

Interestingly, the reactivity of the P=C bond in benzoxaphospholes can also lead to unconventional catalytic pathways. The unexpected reactivity of 2-aryl-1,3-benzoxaphospholes in the presence of palladium catalysts highlights the need to further explore their coordination chemistry. nsf.govacs.org The formation of stable dimeric complexes with palladium suggests that these compounds could act as catalyst reservoirs or participate in novel catalytic cycles. nsf.govacs.org

Future research in this area will likely focus on harnessing the unique reactivity of the benzoxaphosphole scaffold to develop catalysts for challenging transformations and to explore catalytic paradigms beyond traditional cross-coupling and hydrogenation reactions.

Strategic Design of Benzoxaphosphole Systems for Advanced Functional Materials

One of the most exciting areas of benzoxaphosphole research is their application in advanced functional materials, particularly in the field of optoelectronics. rsc.orgdigitellinc.com The extended π-conjugation and the presence of the phosphorus atom in the heterocyclic ring give rise to interesting photophysical properties, including strong fluorescence. researchgate.netrsc.orgrsc.org

Researchers have demonstrated that the emission color and quantum yield of benzoxaphosphole-based materials can be systematically tuned by modifying the substituents on the aromatic ring and at the 2-position. researchgate.netrsc.org For instance, a series of bis- and tris-benzoxaphospholes have been synthesized, exhibiting significant fluorescence with quantum yields ranging from 0.12 to 0.85. rsc.orgrsc.org These properties make them highly attractive for use as emitters in OLEDs and as fluorescent probes in chemical sensors.

The strategy of incorporating multiple benzoxaphosphole units into a single molecule has proven effective in creating materials with enhanced luminescent properties. rsc.orgrsc.orgtandfonline.com The design of rotationally flexible bis(benzoxaphosphole)s has also been explored to investigate the relationship between molecular conformation and photophysical behavior. tandfonline.com

Beyond luminescence, the electronic properties of benzoxaphospholes make them potential candidates for use in organic semiconductors and photovoltaic devices. rsc.orgsmolecule.com The ability to tune their HOMO and LUMO energy levels through chemical modification is a key advantage in the design of materials for these applications.

Table 2: Photophysical Properties of Selected Benzoxaphosphole Derivatives

| Compound | Linker | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Reference(s) |

|---|---|---|---|---|---|

| Bisbenzoxaphosphole 1 | 1,4-phenylene | 418 | - | - | rsc.org |

| Bisbenzoxaphosphole 2 | 4,4'-biphenylene | 412 | - | - | rsc.org |

| Bisbenzoxaphosphole 3 | 2,5-thienylene | - | - | - | rsc.org |

| 2,2′-diphenyl-7,7′-bibenzo[d] Current time information in Bangalore, IN.rsc.orgbenzoxaphosphole | C-C single bond | - | - | 0.18 | tandfonline.com |

| 2-thiophene-1,3-benzazaphosphole | - | - | - | 0.53 | rsc.org |

| 2,2'-dithiophene-1,3-benzazaphosphole | - | - | - | 0.12 | rsc.org |

Integration of Sustainable Chemistry Principles into Future Organophosphorus Research

The principles of sustainable and green chemistry are increasingly influencing the direction of organophosphorus research. rsc.orgresearchgate.netrsc.org This is particularly relevant given the reliance on finite phosphate (B84403) rock resources and the often-hazardous nature of traditional phosphorus chemistry. rsc.org

Future research on benzoxaphospholes will likely see a greater emphasis on the development of synthetic methods that align with green chemistry principles. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable catalysts. researchgate.netrsc.org Electrochemical synthesis, as mentioned earlier, is a prime example of a greener alternative to traditional methods. beilstein-journals.org

Furthermore, there is a growing interest in developing organophosphorus compounds that are less toxic and more biodegradable. While the focus of this article is not on safety profiles, the design of inherently safer molecules is a key aspect of sustainable chemistry that will undoubtedly shape the future of benzoxaphosphole research.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Methyl-1,3-benzoxaphosphole and its derivatives?

The synthesis typically involves reacting 2-methyl-1,3-benzoxazol-4-ol with phosphine chlorides under anhydrous conditions. For example, details a protocol using diphenylphosphine chloride and triethylamine in dry tetrahydrofuran at -40°C, yielding 60% of the target compound after chromatography . Alternative routes include adapting methodologies for benzoazaphosphole analogues, such as palladium-catalyzed cross-coupling or cyclization reactions, as explored in .

Q. How is the molecular structure of this compound derivatives confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and demonstrate SC-XRD refinement using the SHELX suite to resolve bond angles (e.g., O–P–C angles of 104–116°) and confirm tetrahedral geometry at phosphorus centers . Complementary techniques include P NMR to monitor phosphorous coordination and IR spectroscopy for oxazole ring vibrations.

Advanced Research Questions

Q. What mechanistic insights explain the [4+2] cycloaddition reactivity of this compound with electron-deficient dienophiles?

The compound acts as a diene in Diels-Alder reactions, as shown in with tetrachlor-o-benzoquinone. The reaction proceeds via a concerted mechanism, forming a six-membered cycloadduct stabilized by electron-withdrawing groups on the dienophile. Computational studies (not explicitly covered in evidence) could further elucidate frontier molecular orbital interactions .

Q. How do substituents on the benzoxaphosphole core influence its electronic properties and reactivity?

Electron-donating groups (e.g., methyl) enhance nucleophilicity at the phosphorus center, while electron-withdrawing groups increase electrophilicity. highlights steric effects from diphenylphosphinate substituents, which distort the tetrahedral geometry and reduce intermolecular interactions . Systematic variation of substituents, coupled with DFT calculations, can quantify these effects.

Q. What are the challenges in optimizing reaction yields for benzoxaphosphole derivatives, and how can they be addressed?

Low yields (e.g., 60% in ) often arise from moisture sensitivity or side reactions. Strategies include:

- Rigorous drying of solvents and glassware (e.g., using dimethyldichlorosilane-treated glassware, as in ) .

- Slow reagent addition to control exothermicity ( ) .

- Screening alternative catalysts, such as palladium complexes ( ) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While direct safety data for this compound is limited, emphasizes handling organophosphorus compounds under inert atmospheres (argon/nitrogen), using fume hoods, and avoiding skin contact. Storage at -18°C in moisture-free containers is advised .

Data Analysis and Contradictions

Q. How can conflicting crystallographic data for benzoxaphosphole derivatives be resolved?

Discrepancies in bond angles or packing motifs (e.g., planar vs. distorted benzoxazole moieties) require re-evaluation of refinement parameters (e.g., thermal displacement models in ) . Collaborative validation using multiple diffraction datasets (synchrotron sources) and Hirshfeld surface analysis is recommended.

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and low-temperature phosphination ( ) .

- Characterization : Combine SC-XRD with multinuclear NMR (H, C, P) for comprehensive structural analysis.

- Computational Modeling : Use Gaussian or ORCA packages to simulate reaction pathways and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.